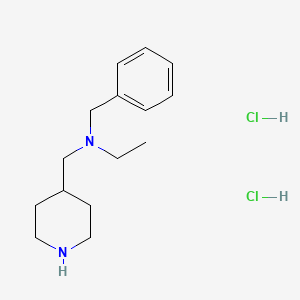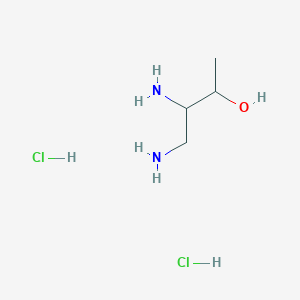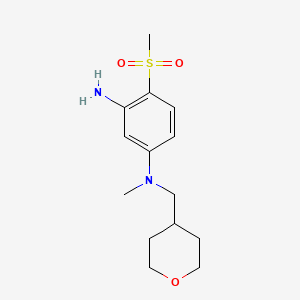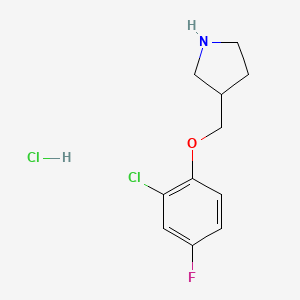
N-Benzyl-N-(4-piperidinylmethyl)-1-ethanaminedihydrochloride
Übersicht
Beschreibung
N-Benzyl-N-(4-piperidinylmethyl)-1-ethanaminedihydrochloride, also known as BPMEA, is a synthetic compound that has been studied for its potential applications in various scientific research areas. BPMEA is a derivative of the piperidine family and is composed of two benzyl groups, a piperidinylmethyl group, and an ethanamine group. BPMEA has been studied for its ability to act as an agonist of the serotonin 5-HT2A receptor, a receptor involved in regulating serotonin levels in the brain. BPMEA has also been studied for its potential applications in other scientific research areas, such as drug delivery, cancer research, and neuroprotection.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Pharmaceutical Applications
- N-Benzyl-N-(4-piperidinylmethyl)-1-ethanaminedihydrochloride derivatives have been utilized in the synthesis of potential pharmaceuticals. The compound serves as a building block in synthesizing various pharmacologically interesting compounds. For example, its reaction with purines yields N-benzylpiperidine and N-benzylpyrrolidine derivatives (Rodríguez-Franco & Fernández-Bachiller, 2002).
2. Anti-Acetylcholinesterase Activity
- Derivatives of N-Benzyl-N-(4-piperidinylmethyl)-1-ethanaminedihydrochloride have shown significant anti-acetylcholinesterase (anti-AChE) activity. This property is crucial in the development of treatments for conditions like Alzheimer's disease. The compound has been instrumental in creating potent inhibitors of AChE, contributing to the development of potential antidementia agents (Sugimoto et al., 1990).
3. Antimicrobial Applications
- N-Benzyl-N-(4-piperidinylmethyl)-1-ethanaminedihydrochloride-related compounds have been used in the development of antimicrobial N-halamine precursors. These compounds, when applied to textiles, confer biocidal properties, particularly effective against both Gram-positive and Gram-negative bacteria (Jiang et al., 2014).
4. Material Science and Catalysis
- The compound has also found applications in material science and catalysis. For instance, it has been used in the synthesis of novel reactive N-halamine precursors, which are then applied in antimicrobial cellulose. This application demonstrates the compound's versatility beyond pharmaceutical uses (Jiang et al., 2014).
5. Spectroscopic and Structural Analysis
- N-Benzyl-N-(4-piperidinylmethyl)-1-ethanaminedihydrochloride derivatives have been the subject of detailed spectroscopic and structural analysis, aiding in understanding their molecular structure and reactivity. Such studies are crucial for the development of new compounds with specific properties (Janani et al., 2020).
Wirkmechanismus
Target of Action
The primary target of N-Benzyl-N-(4-piperidinylmethyl)-1-ethanaminedihydrochloride is the Substance-P receptor (TACR1) . This receptor is a G protein-coupled receptor that is associated with the tachykinin neuropeptide substance P . The receptor has a high affinity for substance P, substance K, and neuromedin-K .
Biochemical Pathways
The biochemical pathways affected by N-Benzyl-N-(4-piperidinylmethyl)-1-ethanaminedihydrochloride are likely related to its interaction with the Substance-P receptor. Substance P is involved in a variety of physiological processes, including pain perception, mood regulation, and immune response. Therefore, modulation of this receptor could potentially impact these pathways .
Eigenschaften
IUPAC Name |
N-benzyl-N-(piperidin-4-ylmethyl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2.2ClH/c1-2-17(12-14-6-4-3-5-7-14)13-15-8-10-16-11-9-15;;/h3-7,15-16H,2,8-13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYHSVKWCJQJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCNCC1)CC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424514.png)

![(4-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1424518.png)
![(3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424520.png)
![4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424522.png)
![3-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1424523.png)
![4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424524.png)
![2-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424526.png)

![2-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424528.png)